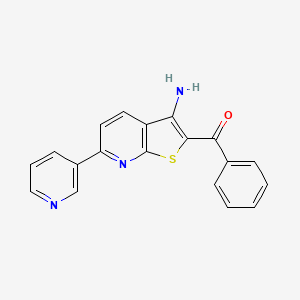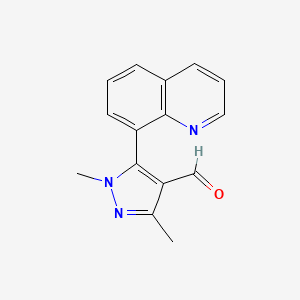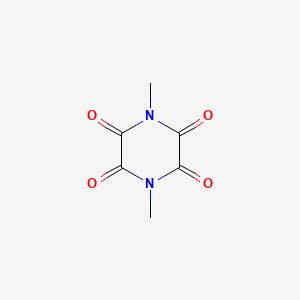![molecular formula C13H13BBrNO4 B12044615 2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(3-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona es un derivado de ácido borónico conocido por su estructura química y propiedades únicas. Este compuesto se utiliza a menudo en síntesis orgánica, particularmente en reacciones de acoplamiento de Suzuki-Miyaura, que son esenciales para formar enlaces carbono-carbono en varios procesos químicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-2-(3-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona normalmente implica la reacción de ácido 3-bromofenilborónico con un precursor de dioxazaborocano adecuado en condiciones controladas. La reacción se lleva a cabo en presencia de una base y un catalizador de paladio, lo que facilita la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a aumentar la producción manteniendo la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-2-(3-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos borónicos o ésteres correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o alcanos correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos borónicos, ésteres, alcoholes, alcanos y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
2-[(E)-2-(3-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza en reacciones de acoplamiento de Suzuki-Miyaura para la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su potencial como sonda bioquímica en el estudio de las actividades enzimáticas y las interacciones proteicas.
Medicina: Se explora su potencial para aplicaciones terapéuticas, incluso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y polímeros
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-2-(3-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona implica su interacción con varios objetivos moleculares. En las reacciones de acoplamiento de Suzuki-Miyaura, el compuesto experimenta transmetalación con catalizadores de paladio, lo que lleva a la formación de enlaces carbono-carbono. La parte de ácido borónico juega un papel crucial en la facilitación de estas reacciones al proporcionar un intermedio estable y reactivo .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilborónico: Otro derivado de ácido borónico utilizado en reacciones de acoplamiento similares.
Ácido 3-bromofenilborónico: Comparte similitudes estructurales pero carece de la parte de dioxazaborocano.
Ácido 4-metilfenilborónico: Similar en estructura pero con un patrón de sustitución diferente
Singularidad
2-[(E)-2-(3-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona es único debido a su estructura de dioxazaborocano, que confiere reactividad y estabilidad distintas. Esto lo hace particularmente valioso en aplicaciones sintéticas específicas donde otros ácidos borónicos pueden no ser tan efectivos .
Propiedades
Fórmula molecular |
C13H13BBrNO4 |
|---|---|
Peso molecular |
337.96 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)6-5-10-3-2-4-11(15)7-10/h2-7H,8-9H2,1H3/b6-5+ |
Clave InChI |
GOIXELDMCMWCRK-AATRIKPKSA-N |
SMILES isomérico |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC(=CC=C2)Br |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12044539.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044542.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044560.png)
![1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12044567.png)



![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
